WIZ Degradation Potency: dWIZ-2 Achieves 28-Fold Lower DC50 Than Its Predecessor dWIZ-1
dWIZ-2 exhibits a DC50 of 13 nM for WIZ degradation in primary human erythroid precursor cells , representing a ~28-fold improvement over dWIZ-1, which has a reported DC50 of 0.36 μM (360 nM) in equivalent cellular assays . This potency enhancement was achieved through removal of a chiral methyl group from the dWIZ-1 scaffold, simultaneously improving drug-like properties [1].
| Evidence Dimension | WIZ transcription factor degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 13 nM (primary human erythroid precursor cells) |
| Comparator Or Baseline | dWIZ-1 DC50 = 0.36 μM (360 nM) in primary human erythroblasts |
| Quantified Difference | ~28-fold improvement in degradation potency |
| Conditions | Primary human erythroid precursor/progenitor cells; in vitro degradation assay |
Why This Matters
Procurement of dWIZ-2 over dWIZ-1 provides substantially greater target engagement at lower concentrations, reducing the risk of off-target effects at experimentally relevant doses.
- [1] Pharmcube/Synapse.诺华发了1篇Science:关于「分子胶」. Published July 5, 2024. (Describes optimization from dWIZ-1 to dWIZ-2 by chiral methyl removal.) View Source
